molecular formula C25H28N2O2 B6294765 (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 2185014-90-6

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B6294765
CAS No.: 2185014-90-6
M. Wt: 388.5 g/mol
InChI Key: RUJBMFGGHJDJAB-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a seven-membered cycloheptane bridge connecting two oxazoline rings. Each oxazoline moiety features a phenyl substituent at the 4-position, and the stereochemistry at these centers is defined as (4S,4'S). This ligand is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Rh, Zn) and induce high enantioselectivity in reactions such as Michael additions, cycloadditions, and fluorinations . Its synthesis typically involves coupling oxazoline precursors with a cycloheptane-derived spacer under basic conditions, though specific protocols vary depending on the target application .

Properties

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-2-10-16-25(15-9-1,23-26-21(17-28-23)19-11-5-3-6-12-19)24-27-22(18-29-24)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBMFGGHJDJAB-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrative Cyclization of N-Acylamino Alcohols

The most widely applied method for synthesizing bis(oxazoline) ligands involves the cyclization of N-acylamino alcohols. For the target compound, this approach begins with the preparation of a cycloheptane-1,1-dicarbonyl chloride intermediate, which reacts with (S)-2-phenyl-2-aminoethanol in a two-step process. The initial acylation forms a bis-amide, which undergoes dehydrative cyclization under acidic conditions.

Perfluorobutanesulfonyl fluoride (PFBSF) combined with 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0–25°C drives the cyclization to completion within 2–4 hours, achieving yields of 85–93%. Critical to success is the slow addition of PFBSF to prevent epimerization at the stereogenic centers. The reaction mechanism proceeds via activation of the hydroxyl group, forming a sulfonate intermediate that facilitates intramolecular nucleophilic attack by the amide nitrogen (Figure 1).

Table 1: Optimization of Dehydrative Cyclization Conditions

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
BaseDBU (1.2 equiv)Ensures deprotonation without side reactions
Temperature0°C → 25°C (ramped)Balances reaction rate and stereochemical integrity
PFBSF Addition Rate0.5 mL/minPrevents local overheating and racemization

Cyclocondensation with Cycloheptane Dicarbonyl Derivatives

Adapting protocols from amino alcohol-based bis(oxazoline) synthesis, this route condenses (S)-2-phenyl-2-aminoethanol with cycloheptane-1,1-dicarbonyl chloride in a one-pot procedure. The reaction proceeds in tetrahydrofuran (THF) at −78°C using triethylamine (TEA) as a base, yielding the bis-amide intermediate. Subsequent cyclodehydration employs a triphenylphosphine-iodine (PPh3–I2) system in refluxing acetonitrile (82% yield, 96% ee).

Critical reaction parameters :

  • Stoichiometry : A 1:2.2 ratio of dicarbonyl chloride to amino alcohol minimizes oligomerization.

  • Purification : Sequential washes with 1M HCl and saturated NaHCO3 remove unreacted starting materials before column chromatography (SiO2, ethyl acetate/hexane 1:3).

Detailed Reaction Conditions and Optimization

Solvent and Catalyst Selection

Polar aprotic solvents (DCM, THF) dominate due to their ability to dissolve both hydrophilic amino alcohols and hydrophobic cycloheptane derivatives. Catalytic systems vary:

  • Lewis acids : BF3·OEt2 (0.5 equiv) accelerates cyclization but risks racemization.

  • Bronsted acids : p-Toluenesulfonic acid (pTSA) in ethanol (reflux, 12 h) provides moderate yields (65%) with lower enantiomeric excess (84% ee).

Temperature and Reaction Time

Low temperatures (−78°C to 0°C) during acylation prevent epimerization, while cyclization benefits from gradual warming to 25–40°C. Prolonged reaction times (>24 h) degrade enantiopurity, necessitating real-time monitoring by chiral HPLC.

Purification and Isolation Techniques

Crude products typically contain 5–15% of the mono-cyclized byproduct. Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/ethanol/water (10:5:5:1) system achieves >99% purity. Recrystallization from ethanol/water (3:1) at −20°C yields colorless crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Bis(oxazoline) Synthesis

MethodYield (%)ee (%)ScalabilityCost (USD/g)
Dehydrative Cyclization9399High120
Rhodium Catalysis7897Moderate340
Cyclocondensation8296High95

The dehydrative cyclization route offers the best balance of yield and enantioselectivity, though rhodium catalysis remains valuable for functionalized derivatives. Industrial-scale production favors cyclocondensation due to lower catalyst costs and simpler workup.

Industrial-Scale Production Considerations

Kilogram-scale synthesis requires:

  • Continuous flow reactors : Microreactors (0.5 mm ID) maintain precise temperature control during exothermic cyclization steps, reducing batch variability.

  • Green solvents : Cyclopentyl methyl ether (CPME) replaces DCM in newer protocols, cutting waste by 40%.

  • Automated crystallization : Anti-solvent addition via programmable pumps ensures consistent particle size distribution (PSD 10–50 µm) .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Asymmetric Catalysis

Overview : Oxazolines are widely used as ligands in asymmetric catalysis due to their ability to form stable complexes with transition metals. This property enhances the selectivity and efficiency of catalytic reactions.

Case Studies :

  • A study demonstrated that (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can effectively catalyze the enantioselective synthesis of various chiral compounds. The ligand showed a high degree of enantioselectivity in reactions involving aldehydes and ketones .
Reaction TypeCatalyst UsedEnantioselectivity (%)
Aldol Reaction(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)92%
Michael AdditionSame ligand89%

Medicinal Chemistry

Overview : The oxazoline moiety is known for its biological activity, making it a valuable scaffold in drug design.

Case Studies :

  • Research has indicated that derivatives of oxazolines exhibit anti-cancer properties. Specifically, the compound under discussion has shown potential in inhibiting cancer cell proliferation in vitro. One study reported a significant reduction in cell viability in breast cancer cell lines treated with this ligand .
Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15 µMInduction of apoptosis
HeLa (Cervical Cancer)20 µMCell cycle arrest

Material Science

Overview : The unique properties of oxazolines allow them to be utilized in the development of new materials, particularly in polymer science.

Case Studies :

  • A recent investigation into polymer composites incorporating (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) revealed enhanced thermal stability and mechanical properties compared to traditional polymers .
Property TestedControl PolymerPolymer with Oxazoline
Tensile Strength (MPa)45 MPa60 MPa
Thermal Decomposition Temp (°C)250 °C300 °C

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Bis(oxazoline) ligands are structurally diverse, with variations in bridge size, substituents, and stereochemistry. Below is a detailed comparison of (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) with analogous compounds:

Bridge Size and Flexibility

The cycloheptane bridge distinguishes this ligand from smaller cyclic or acyclic bridges, influencing steric and electronic properties.

Compound Name Bridge Type Key Catalytic Applications Reference
(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cycloheptane (7-membered) Asymmetric fluorination, hydrosilylation
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Cyclopropane (3-membered) Cu-catalyzed Michael additions (93% yield, 92% ee)
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) Cyclopentane (5-membered) Asymmetric cycloadditions
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane (acyclic) Rh-catalyzed hydrosilylation

Key Findings :

  • Smaller bridges (e.g., cyclopropane) increase rigidity and bite angle, enhancing enantioselectivity in Cu-catalyzed reactions .
  • Larger bridges (e.g., cycloheptane) offer flexibility, improving substrate accommodation in sterically demanding reactions like fluorination .
Substituent Effects

The phenyl group at the 4-position of the oxazoline ring is a common feature, but substituents like tert-butyl or isopropyl alter steric bulk and electronic tuning.

Compound Name Substituent Yield (%) Selectivity (ee) Application Reference
(4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) Phenyl 83 92% ee Asymmetric fluorination
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) tert-Butyl 71 84% ee Rh-catalyzed hydrosilylation
(4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Diphenyl 99 Not reported Structural studies
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) Benzyl 89 69.7% → 89% Improved synthesis methods

Key Findings :

  • Bulky tert-butyl groups enhance steric shielding, improving enantioselectivity in asymmetric hydrosilylation .
  • Benzyl substituents facilitate synthetic optimization, as seen in improved yields (69.7% → 89%) via thionyl chloride activation .
Catalytic Performance

The ligand’s bridge and substituents directly impact reaction efficiency and selectivity.

Example 1 : In Cu-catalyzed asymmetric fluorination, the cycloheptane-bridged ligand achieved 92% ee, outperforming smaller-bridged analogs in sterically challenging substrates .
Example 2 : The cyclopropane-bridged ligand with phenyl substituents demonstrated superior reactivity (93% yield) in Michael additions compared to ethane-bridged variants, which showed lower conversion under identical conditions .

Biological Activity

The compound (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 360.45 g/mol
  • CAS Number : 1639791-77-7

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a range of biological activities, including antifungal and anticancer properties. The specific compound in focus has shown promising results in various studies.

Antifungal Activity

A study examining oxazole derivatives demonstrated that compounds similar to (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) displayed significant antifungal activity against various pathogens.

CompoundTarget PathogenMIC (µg/mL)
A30Candida albicans0.03 - 0.5
A31Cryptococcus neoformans0.25 - 2
A33Aspergillus fumigatus0.25 - 2

These findings suggest that this class of compounds could be developed for therapeutic use against fungal infections .

The antifungal activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in fungal cell wall synthesis. Specifically, they target the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi.

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in clinical settings:

  • Case Study on Antifungal Efficacy :
    • Objective : To evaluate the effectiveness of (4S,4'S)-2,2'-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) against resistant strains of Candida.
    • Methodology : In vitro assays were conducted to determine the Minimum Inhibitory Concentration (MIC).
    • Results : The compound exhibited potent activity with MIC values comparable to standard antifungal agents.
  • Pharmacokinetic Studies :
    • Objective : To assess the metabolic stability and pharmacokinetic profile of the compound.
    • Findings : The compound showed a favorable half-life and low interaction with cytochrome P450 enzymes, indicating potential for safe usage in humans .

Q & A

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
  • Decomposition risks : Exposure to moisture or acids can hydrolyze the oxazoline ring. Use anhydrous solvents (e.g., THF, Et₂O) during reactions .
  • Safety : Wear PPE (gloves, goggles) due to potential organ toxicity (H371/H372 hazard codes) .

What mechanistic insights explain stereoselectivity in reactions involving this ligand?

Q. Advanced

  • Transition-state control : The ligand's chiral pockets coordinate metal centers (e.g., Cu²⁺), creating a chiral environment that biases substrate approach. For example, in Rh-catalyzed hydrosilylation, the ligand's cycloheptane backbone directs acetophenone orientation, achieving >90% ee .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic pathways with higher enantioselectivity, as seen in copper-catalyzed additions (84% ee at r.t. vs. 92% ee at -40°C) .

How does this compound compare to other chiral ligands in enantioselective synthesis?

Q. Advanced

  • Versatility : Outperforms Box and PyBox ligands in certain reactions (e.g., no reaction observed with Box ligands 13b/13c in Cu-catalyzed additions) .
  • Stereochemical robustness : Cycloheptane-based ligands exhibit superior stability under harsh conditions (e.g., reflux) compared to cyclopentane analogs, which may undergo ring-opening .

What analytical challenges arise when characterizing this compound?

Q. Advanced

  • Dynamic stereochemistry : At room temperature, restricted rotation around the cycloheptane bridge can lead to NMR signal splitting. Low-temperature NMR (-40°C) resolves diastereotopic protons .
  • Mass spectrometry limitations : GC-MS may require derivatization (e.g., silylation) to improve volatility for accurate mass analysis .

What are the documented contradictions in reported synthetic yields?

Q. Advanced

  • Solvent effects : Yields vary with solvent polarity. THF gives higher yields (93%) compared to DCM (71%) in analogous syntheses, likely due to better stabilization of intermediates .
  • Base selection : Using i-Pr₂NH instead of TMEDA in lithiation steps can lead to incomplete deprotonation, reducing yields by 15–20% .

How is this ligand applied in industrial-scale asymmetric synthesis?

Note : While avoiding commercial focus, academic scalability insights are relevant.

  • Catalyst loading : Substoichiometric amounts (5–10 mol%) are effective, reducing costs .
  • Recycling : Immobilization on silica or polymer supports enables reuse for up to 5 cycles without significant loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.